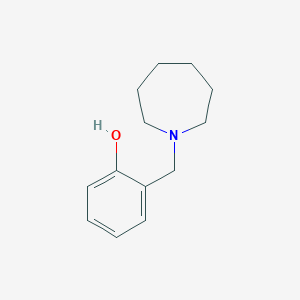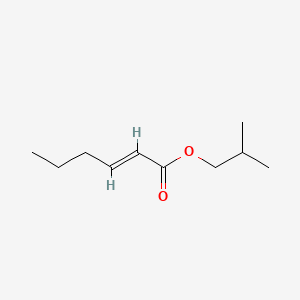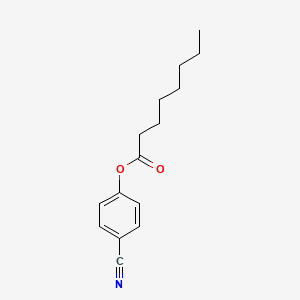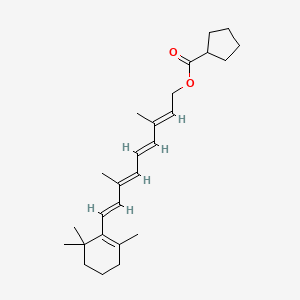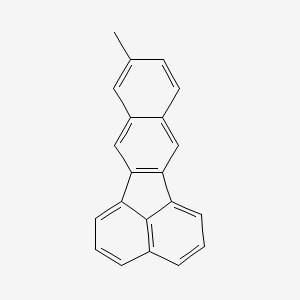
9-Methylbenzo(k)fluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methylbenzo(k)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure that includes multiple fused aromatic rings. This compound is a derivative of benzo(k)fluoranthene, where a methyl group is attached to the ninth position of the benzo(k)fluoranthene skeleton. PAHs like this compound are known for their stability and persistence in the environment, as well as their potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylbenzo(k)fluoranthene typically involves the alkylation of benzo(k)fluoranthene. One common method is the Friedel-Crafts alkylation, where benzo(k)fluoranthene reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the selective formation of the 9-methyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Methylbenzo(k)fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the aromatic rings, introducing nitro or sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated products.
Substitution: Nitro- and sulfonic acid derivatives.
Applications De Recherche Scientifique
9-Methylbenzo(k)fluoranthene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental conditions.
Biology: Research on its biological activity helps in understanding the toxicological effects of PAHs on living organisms.
Medicine: Studies on its potential carcinogenicity and mutagenicity contribute to the assessment of health risks associated with PAH exposure.
Industry: It is used in the development of materials with specific photophysical properties, such as organic semiconductors and fluorescent probes.
Mécanisme D'action
The mechanism of action of 9-Methylbenzo(k)fluoranthene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound may also generate reactive oxygen species (ROS) through metabolic activation, resulting in oxidative stress and cellular damage. Key molecular targets include DNA, enzymes involved in metabolic activation, and antioxidant defense systems.
Comparaison Avec Des Composés Similaires
- Benzo(a)fluoranthene
- Benzo(b)fluoranthene
- Benzo(e)fluoranthene
- Benzo(j)fluoranthene
Comparison: 9-Methylbenzo(k)fluoranthene is unique due to the presence of the methyl group at the ninth position, which can influence its chemical reactivity and biological activity. Compared to its non-methylated counterparts, it may exhibit different solubility, stability, and interaction with biological molecules. The methyl group can also affect the compound’s photophysical properties, making it useful in specific industrial applications.
Propriétés
Numéro CAS |
95741-55-2 |
|---|---|
Formule moléculaire |
C21H14 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
9-methylbenzo[k]fluoranthene |
InChI |
InChI=1S/C21H14/c1-13-8-9-15-11-19-17-6-2-4-14-5-3-7-18(21(14)17)20(19)12-16(15)10-13/h2-12H,1H3 |
Clé InChI |
NJAFVWDEOZWHEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC3=C(C=C2C=C1)C4=CC=CC5=C4C3=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



